molecular formula C28H19P B035221 Diphenyl-1-pyrenylphosphine CAS No. 110231-30-6

Diphenyl-1-pyrenylphosphine

Cat. No. B035221
M. Wt: 386.4 g/mol
InChI Key: DSYGKYCYNVHCNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Diphenyl-1-pyrenylphosphine has been synthesized through a variety of methods, one of which involves a low-temperature Li-Br exchange reaction utilizing commercially available 1-bromopyrene. This method has been noted for its efficiency in producing Diphenyl-1-pyrenylphosphine, highlighting the compound's potential as a slightly better donor than PPh3 due to its donor ability estimations based on the A1υ (CO) band of the Ni(CO)3L complex (Craft et al., 2004).

Molecular Structure Analysis

The molecular structure of Diphenyl-1-pyrenylphosphine is characterized by its propeller-like arrangement, which is a key factor in its unique photo-triggered AIE/ACQ transition and remarkable third-order nonlinear optical signal change. This transition is attributed to the photo-induced oxidation of the phosphorus atom, showcasing the compound's distinctive structural behavior under light exposure (Xing et al., 2020).

Chemical Reactions and Properties

Diphenyl-1-pyrenylphosphine has been utilized as a fluorescent probe to monitor lipid peroxidation in cell membranes. Its ability to react stoichiometrically with organic hydroperoxides to yield Diphenyl-1-pyrenylphosphine oxide is particularly useful in biological applications. The compound demonstrates rapid reaction with methyl linoleate hydroperoxide, but not with hydrogen peroxide or tert-butyl hydroperoxide, indicating its specificity and suitability as a probe for lipid peroxidation within cell membranes (Okimoto et al., 2000).

Scientific Research Applications

  • Organic Synthesis : It shows potential in organic synthesis due to its persistent phosphinyl radical character in solution. Its reactivity with oxygen, sulfur, selenium, tellurium, and phosphorus suggests further applications in this field (Giffin et al., 2012).

  • Fluorescent Probe for Lipid Peroxidation : Diphenyl-1-pyrenylphosphine is a suitable fluorescent probe for monitoring lipid peroxidation in cell membranes, particularly in polymorphonuclear leukocytes stimulated with phorbol 12-myristate 13-acetate (Okimoto et al., 2000).

  • Estimation of Lipid Peroxidation in Live Cells : It can be used for estimating lipid peroxidation in live cells, which is beneficial for long-term peroxidation studies (Takahashi et al., 2001).

  • Determining Lipid Hydroperoxides : It serves as a high-performance method for determining lipid hydroperoxides in foodstuffs and biological materials (Akasaka & Ohrui, 2000).

  • Monitoring LDL Oxidation and Intracellular Oxidation : It is a sensitive, selective, and quantitative probe for monitoring and visualizing low-density lipoprotein (LDL) oxidation and intracellular oxidation in cells (Okimoto et al., 2003).

  • Photo-triggered AIE/ACQ Transition : Diphenyl-1-pyrenylphosphine exhibits a unique photo-triggered aggregation-induced emission/aggregation-caused quenching (AIE/ACQ) transition with a significant third-order nonlinear optical signal change, originating from the photo-induced oxidation of a phosphorus atom (Xing et al., 2020).

  • Determination of Lipid and Protein Hydroperoxides : It is useful for determining lipid and protein hydroperoxides, with applications in lipid extraction and protein purification (Bou et al., 2010).

  • Muscle Foods Analysis : A new fluorimetric assay using Diphenyl-1-pyrenylphosphine effectively determines lipid and protein hydroperoxides in muscle foods, providing a fast assessment of primary oxidation stress in these foods (Cropotova & Rustad, 2020).

  • Synthesis and Polymerization : It can be used in the synthesis and polymerization of high molecular weight polymers, with thermal stability comparable to polystyrene (Rabinowitz et al., 1964).

  • Cycloplatination and Phosphorescence Enhancement : Cycloplatination of pyrene derivatives, including Diphenyl-1-pyrenylphosphine, results in a strong enhancement of their phosphorescence by the heavy atom effect of platinum ions (Hu et al., 2009).

Safety And Hazards

When handling DPPP, it is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling . Use a local exhaust if dust or aerosol will be generated .

properties

IUPAC Name

diphenyl(pyren-1-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19P/c1-3-10-23(11-4-1)29(24-12-5-2-6-13-24)26-19-17-22-15-14-20-8-7-9-21-16-18-25(26)28(22)27(20)21/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYGKYCYNVHCNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149186
Record name Diphenyl-1-pyrenylphosphine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl-1-pyrenylphosphine

CAS RN

110231-30-6
Record name Diphenyl-1-pyrenylphosphine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyl-1-pyrenylphosphine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenyl-1-pyrenylphosphine (This product is only available for selling domestically in Japan)
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Synthesis routes and methods

Procedure details

Bromopyrene (5 mmol, 1.41 g) was charged and dissolved in THF (25 ml). After the solution was cooled to −78° C., n-BuLi (5.5 mmol, 2.08 ml, 2.64 M, 1.1 eq) was slowly added dropwise to the solution and the mixture was stirred for 2 hours. Then, diphenylphosphine chloride (5 mmol, 0.92 ml, 1 eq) was slowly added dropwise to the mixture, followed by stirring overnight. Saturated NH4Cl (10 mL) was added to the mixture. The THF layer was separated from the aqueous layer. The aqueous layer was extracted with dichloromethane (50 mL×3). The organic layer and the THF layer were combined. The resulting mixture was dried over sodium sulfate and concentrated on an evaporator. The residue was purified by silica gel column chromatography (developing solvent: dichloromethane:hexane=1:3). Thus, diphenylpyrenylphosphine (DPPP) was obtained (yield 39%) as white yellow crystals. The crystals were identified by 1H-NMR and 31P-NMR.
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
2.08 mL
Type
reactant
Reaction Step Two
Name
diphenylphosphine chloride
Quantity
0.92 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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